molecular formula C19H14N2O B1403997 (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol CAS No. 1432053-78-5

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

Cat. No.: B1403997
CAS No.: 1432053-78-5
M. Wt: 286.3 g/mol
InChI Key: UAKFGPWQCFFWEK-UHFFFAOYSA-N
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Description

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol (CAS 1432053-78-5) is a high-value indolocarbazole derivative of significant interest in advanced materials science and biochemical research. Its molecular formula is C 19 H 14 N 2 O and it has a molecular weight of 286.33 g/mol . In the field of organic electronics , this compound serves as a crucial synthetic building block. The indolocarbazole core is a renowned π-conjugated, electron-rich system, making its derivatives excellent candidates for developing novel hole-transporting materials (HTMs) . These HTMs are essential components in perovskite solar cells (PSCs), enabling the fabrication of highly efficient and stable devices without the need for additives, thus addressing a key limitation of traditional materials like spiro-OMeTAD . The methanol functional group at the 6-position provides a versatile handle for further chemical modification, allowing researchers to tailor the compound's properties and integrate it into more complex molecular architectures for optoelectronic applications . Furthermore, the indolocarbazole scaffold is of great importance in biochemistry and medicinal chemistry . Related compounds, such as 5,11-dihydroindolo[3,2-b]carbazole (ICZ), are known to be potent endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) . The AhR is a key transcriptional regulator involved in various physiological processes, including immune response, cellular differentiation, and the metabolism of xenobiotics . As a functionalized derivative, this compound presents a valuable probe for studying AhR signaling pathways and developing new therapeutic candidates. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazol-12-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-9,20-22H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKFGPWQCFFWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol typically involves the condensation of indole with aromatic aldehydes in the presence of a catalyst such as hydroiodic acid. This is followed by an oxidation step using iodine to form the desired product . Another method involves the formylation of indole derivatives, followed by treatment with hydroxylamine and dehydration with acetic anhydride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Overview

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol features a multi-ring aromatic system with a hydroxyl group, making it a versatile building block in organic synthesis. Its molecular formula is C19H14N2OC_{19}H_{14}N_2O with a molecular weight of approximately 286.33 g/mol.

Synthetic Methods

The synthesis typically involves:

  • Condensation Reactions : Indole reacts with aromatic aldehydes in the presence of catalysts like hydroiodic acid.
  • Oxidation Steps : Utilization of iodine to convert intermediates into the final product.

The compound can also undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which are essential for creating derivatives with enhanced properties .

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with tailored functionalities.

Biology

Research has indicated potential anticancer properties of this compound. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may bind to proteins or enzymes that regulate cellular processes.
  • Cell Line Studies : It has shown effectiveness against various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : Investigated for its role in targeting specific molecular pathways associated with diseases.
  • Therapeutic Potential : Its antioxidant and anti-inflammatory properties suggest possible uses in treating conditions beyond cancer.

Industrial Applications

This compound is also explored for its utility in industrial applications:

  • Organic Electronics : Utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Material Science : Its unique structural features may enhance the performance of electronic devices through improved charge transport properties .

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Activity : A study demonstrated its ability to inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression.
  • Electronics Research : Research on OLEDs highlighted how modifications to this compound improved light-emitting efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

ICZ derivatives are distinguished by substituents at the N5/N11 (alkyl groups), C6/C12 (aryl/heteroaryl groups), and C2/C8 (electron-withdrawing/donating groups). Below is a comparative analysis of key derivatives:

Compound Substituents Synthesis Method Yield Key Properties/Applications Reference
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol C6: -CH2OH; N5/N11: H (unsubstituted) Reduction of ethyl ICZ-6-carboxylate with BH3·SMe2 89% Precursor to FICZ; intermediate for further functionalization
6-Formylindolo[3,2-b]carbazole (FICZ) C6: -CHO; N5/N11: H Oxidation of C6-methanol ICZ with DDQ 90% Endogenous AhR ligand; photolabile with applications in circadian rhythm studies
5,11-Dihexyl-6,12-diphenyl-ICZ (4a) N5/N11: -C6H13; C6/C12: -Ph HBr-catalyzed condensation of indole with aldehydes, followed by alkylation 84% High solubility; used in OLEDs as charge-transport layers
2,8-Dicyano-ICZ C2/C8: -CN; C6/C12: aryl/heteroaryl Formylation at C2/C8, followed by hydroxylamine treatment and dehydration 30–50% Enhanced electron affinity; potential n-type semiconductor material
2,8-Bis(benzo[d]thiazol-2-yl)-ICZ C2/C8: benzo[d]thiazole; C6/C12: aryl Reaction of dialdehydes with 2-aminothiophenol in DMSO 40–60% Fluorescent properties; applications in optoelectronic devices
6,12-Dinitro-ICZ C6/C12: -NO2 Electrophilic nitration with acetyl nitrate 50–70% Electron-deficient core; used in organic field-effect transistors (OFETs)
TDBA-TPDICz (TADF emitter) C5: boron-based donor; C6/C12: -Ph Suzuki cross-coupling of dibromo-ICZ with boron-containing fragments 60–80% Thermally activated delayed fluorescence (TADF); high-efficiency OLED emitter

Key Comparisons

Reactivity: The methanol derivative serves as a versatile precursor, enabling oxidation (to FICZ) or esterification. In contrast, 2,8-dicyano-ICZ and bis(benzo[d]thiazol-2-yl)-ICZ require multistep formylation and cyclization . Nitro-substituted ICZs (e.g., 6,12-dinitro-ICZ) exhibit reduced aromaticity due to electron-withdrawing effects, altering charge-transport properties .

Electronic Properties: Alkyl chains at N5/N11 (e.g., dihexyl-ICZ) improve solubility and film-forming ability, critical for OLED fabrication . Electron-withdrawing groups (e.g., -CN, -NO2) lower LUMO levels, enhancing electron injection in semiconductors .

Biological vs. Material Science Applications :

  • FICZ’s photoreactivity and AhR binding make it unique in circadian rhythm studies , whereas TADF emitters like TDBA-TPDICz are optimized for energy-efficient displays .

Research Findings and Implications

  • Biological Relevance : FICZ’s rapid photodegradation (~30 min under UV light) limits its therapeutic use but underscores its role as a transient AhR activator .
  • Material Science : Dihexyl-ICZ derivatives exhibit hole mobilities of ~10⁻³ cm²/V·s, suitable for organic photovoltaics .
  • Emerging Trends : Asymmetric ICZs (e.g., C6-aryl/C12-heteroaryl) are under exploration for asymmetric catalysis and chiral electronics .

Biological Activity

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound is characterized by its unique indole and carbazole structures, which contribute to its biological activity. The molecular formula is C18H16N2C_{18}H_{16}N_2 with a molecular weight of approximately 268.34 g/mol. Its structure allows for various interactions with biological targets, influencing cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : It interacts with specific kinases involved in signal transduction pathways, potentially disrupting cancer cell survival mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

  • Kinase Inhibition : The compound inhibits specific kinases, leading to reduced phosphorylation of target proteins involved in cell cycle regulation and survival.
  • Apoptosis Induction : By triggering apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Table 1: Summary of Key Studies on this compound

Study ReferenceCell Line TestedBiological Activity ObservedMechanism
MCF-7 (breast cancer)Inhibition of proliferationKinase inhibition
HeLa (cervical cancer)Induction of apoptosisROS modulation
SH-SY5Y (neuroblastoma)NeuroprotectionAnti-inflammatory effects

Detailed Findings

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
  • HeLa Cell Line Investigation : Another investigation revealed that the compound induced apoptosis through the activation of caspase pathways when administered at 20 µM concentration . This suggests potential for therapeutic applications in cervical cancer.
  • Neuroprotective Study : In SH-SY5Y cells, the compound exhibited neuroprotective effects by reducing inflammation markers and oxidative stress indicators after exposure to neurotoxic agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol to improve yields and purity?

  • Methodology : The compound is synthesized via cyclization reactions, such as the Cadogan cyclization using triethyl phosphite and microwave-assisted protocols . Key steps include:

  • Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate) achieves >95% purity .
  • Derivatization : Borane-methyl sulfide reduction of ester intermediates (e.g., ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate) to yield the methanol derivative .
    • Critical Parameters : Reaction temperature (105°C for cyclization), stoichiometry of reducing agents (e.g., 3 eq. borane complex), and inert atmosphere to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbazole backbone carbons (δ 110–140 ppm) .
  • X-ray Diffraction : Resolves planar pentacyclic frameworks (max. deviation: 0.028 Å) and dihedral angles of substituents .
    • Purity Assessment :
  • HPLC : Paired with UV detection (λ = 254 nm) to monitor byproducts .
  • FTIR : Confirms hydroxyl (-OH) and C-N stretches (3200–3400 cm⁻¹ and 1350–1500 cm⁻¹, respectively) .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Profile :

  • Atmospheric Stability : Degrades under prolonged UV exposure due to photooxidation; store in amber vials at 0–6°C .
  • Thermal Stability : Decomposition observed >250°C (TGA data); avoid heating above 150°C in solution .
    • Mitigation Strategies : Use antioxidant additives (e.g., BHT) and anhydrous solvents to suppress hydrolysis .

Advanced Research Questions

Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) for optoelectronic applications?

  • Functionalization : Introduce dicarboxylate linkers via Suzuki coupling to anchor the carbazole unit into MOF nodes (e.g., Zn-MOF-ICZ) .
  • In-Situ Modification : Oxidative dehydrogenation during MOF synthesis converts 5,6,11,12-tetrahydro derivatives to 5,11-dihydroindolo[3,2-b]carbazole, confirmed by PXRD and gas adsorption .
  • Performance Metrics : MOFs exhibit enhanced charge carrier mobility (0.1–1.0 cm²/V·s) and blue-shifted emission (λ = 427–461 nm) .

Q. How does this compound act as an aryl hydrocarbon receptor (AhR) agonist in pulmonary fibrosis models?

  • Mechanistic Insight : The compound (as FICZ analog) binds AhR with EC₅₀ ≈ 10 nM, inducing CYP1A1 expression and modulating TGF-β pathways .
  • In Vivo Protocol : Administer 1 µg doses intraperitoneally in bleomycin-induced mice; assess fibrosis via Ashcroft score and collagen deposition .
  • Contradictions : Conflicting data on pro-/anti-fibrotic roles require dose-response studies (0.1–10 µg) and AhR knockout validations .

Q. What role does this compound play in non-conjugated blue-emitting polymers?

  • Design Principles : Polymerize with diphenyl sulfone units to create rigid, twisted backbones that suppress aggregation-caused quenching (ACQ) .
  • Optoelectronic Tuning : Blue-shifted emission (Δλ = 30 nm vs. monomers) achieved via electron-deficient sulfone groups; HOMO-LUMO gaps ≈ 3.1 eV .
  • Device Integration : Test in OLED prototypes with ITO/PEDOT:PSS active layers; external quantum efficiency (EQE) up to 4.5% reported .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in AhR activation potency (e.g., EC₅₀ from 1–100 nM) may stem from divergent assay conditions (HEK293 vs. primary hepatocytes) .
  • Validation Steps :

  • Standardize luciferase reporter assays (e.g., pGudLuc6.1 vectors) .
  • Cross-validate with competitive binding assays using ³H-TCDD .

Q. What methodologies address the compound’s hygroscopicity and solubility limitations in biological assays?

  • Formulation : Use co-solvents (e.g., DMSO:PBS = 1:9) or cyclodextrin encapsulation to enhance aqueous solubility (up to 50 µM) .
  • Handling : Store lyophilized powder under argon; reconstitute immediately before use .

Q. How does in situ oxidative dehydrogenation affect the electronic properties of this compound in MOFs?

  • Mechanism : Air exposure converts 5,6,11,12-tetrahydro precursors to 5,11-dihydro derivatives, increasing π-conjugation and reducing bandgap (ΔE = 0.3 eV) .
  • Monitoring : Track via in situ UV-vis (λ shift from 350→410 nm) and Raman spectroscopy (C=C stretch at 1600 cm⁻¹) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 2
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

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